molecular formula C6H7N3O B126095 Picolinohydrazide CAS No. 1452-63-7

Picolinohydrazide

Cat. No. B126095
Key on ui cas rn: 1452-63-7
M. Wt: 137.14 g/mol
InChI Key: BAQLNPIEFOYKNB-UHFFFAOYSA-N
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Patent
US04596799

Procedure details

Pyridine-2-carboxylic acid hydrazide is prepared as follows: 230 g (228 mL) of anhydrous hydrazine is added, over a period of 10-15 minutes, to a stirred solution of 977.4 g of ethyl pyridine-2-carboxylate ((ethyl picolinate) in 1750 mL of anhydrous ethanol. The reaction is exothermic. The solution is stirred and refluxed for 5 hours, then stirred at room temperature overnight. The crystalline product is filtered off, washed first with anhydrous alcohol and then with anhydrous ether, and air-dried to yield pyridine-2-carboxylic acid hydrazide, m.p. 95°-100°.
Quantity
228 mL
Type
reactant
Reaction Step One
Quantity
977.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([O:11]CC)=O>C(O)C>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([NH:1][NH2:2])=[O:11]

Inputs

Step One
Name
Quantity
228 mL
Type
reactant
Smiles
NN
Name
Quantity
977.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC
Name
Quantity
1750 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pyridine-2-carboxylic acid hydrazide is prepared
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystalline product is filtered off
WASH
Type
WASH
Details
washed first with anhydrous alcohol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with anhydrous ether, and air-dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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